5-Bromo-2-cyano-4-iodobenzoic acid
Description
5-Bromo-2-cyano-4-iodobenzoic acid is a polyhalogenated and functionalized benzoic acid derivative with the molecular formula C₈H₃BrINO₂. It features a bromine atom at position 5, a cyano group (-CN) at position 2, and an iodine atom at position 4, in addition to the carboxylic acid (-COOH) group.
Properties
IUPAC Name |
5-bromo-2-cyano-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-2-5(8(12)13)4(3-11)1-7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYKKAFIJLGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-4-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-iodobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents like methanol and specific catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of 5-Bromo-2-cyano-4-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Reaction conditions are carefully controlled to ensure the purity and quality of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyano-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-cyano-4-iodobenzoic acid is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of halogenated benzoic acids on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways .
Medicine: In medicinal chemistry, 5-Bromo-2-cyano-4-iodobenzoic acid is explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific diseases .
Industry: The compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and iodine) and the cyano group contribute to its reactivity and binding affinity. These substituents can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating their activities and pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and functional differences between 5-bromo-2-cyano-4-iodobenzoic acid and its analogs:
Key Observations:
- Electron-Withdrawing Effects: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group (EWG) than halogens (Cl, Br, I), likely enhancing the acidity of the -COOH group compared to analogs like 5-bromo-2-chlorobenzoic acid .
- Steric and Reactivity Impact : The bulky iodine atom at position 4 may hinder electrophilic substitution reactions but facilitate transition metal-mediated cross-coupling (e.g., Suzuki or Ullmann reactions), similar to iodinated analogs .
- Molecular Weight : The combination of Br, I, and CN results in a higher molecular weight (352.93) compared to simpler halogenated derivatives like 5-bromo-2-chlorobenzoic acid (235.46) .
Biological Activity
5-Bromo-2-cyano-4-iodobenzoic acid (BCIBA) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
BCIBA is characterized by its unique combination of bromine, iodine, and cyano groups attached to a benzoic acid backbone. Its molecular formula is , with a molecular weight of approximately 326.91 g/mol. The presence of these substituents enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of BCIBA typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials: 2-Iodobenzoic acid and bromine/cyano sources.
- Reagents: Palladium catalysts for coupling reactions, oxidizing agents like Oxone®.
- Conditions: Controlled temperatures and solvents for optimal yield.
Biological Mechanisms
The biological activity of BCIBA can be attributed to its ability to interact with various molecular targets. The bromine and iodine atoms can form halogen bonds, while the cyano group can participate in hydrogen bonding. These interactions modulate the activity of enzymes and receptors, influencing several biological pathways.
Antimicrobial Activity
BCIBA has shown significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 500 µg/mL for different compounds derived from it.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Micrococcus luteus | 31.25 | 62.5 |
| Staphylococcus epidermidis | 62.5 | 125 |
| Bacillus subtilis | 31.25 | 62.5 |
This table highlights the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines, revealing that BCIBA derivatives exhibit varying levels of cytotoxic effects:
| Compound | Cell Line | Cytotoxicity (%) at 50 µM | Cytotoxicity (%) at 100 µM |
|---|---|---|---|
| Compound 14 | HeLa | 40 | 50 |
| Compound 27 | HeLa | 37 | 41 |
| Compound X | MCF-7 | <20 | <25 |
These findings suggest that certain derivatives of BCIBA have potential as anticancer agents, particularly against cervical cancer cells.
Case Studies
-
Study on Antimycobacterial Activity:
A recent study investigated the efficacy of BCIBA in treating tuberculosis by assessing its activity against Mycobacterium tuberculosis. Although the compound demonstrated some antimicrobial properties, it lacked significant efficacy in reducing lung burdens in an animal model compared to standard treatments like rifampin and ethambutol . -
Hydrazide-Hydrazone Derivatives:
Research on novel hydrazide-hydrazone derivatives of BCIBA indicated promising antibacterial effects against a range of pathogens, with some compounds exhibiting MIC values as low as 1.95 µg/mL . This suggests that modifications to the BCIBA structure can enhance its biological activity.
Applications
BCIBA serves several roles across different fields:
- Biochemical Research: Used as a reagent for studying biological pathways.
- Pharmaceutical Development: Potential intermediate in synthesizing bioactive molecules.
- Industrial Use: Employed in producing agrochemicals and specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
